Superior Anticonvulsant Potency of 2-Benzylsuccinimide Scaffold vs. Prototype Drug Ethosuximide
In quantitative Phase II anticonvulsant testing, 2-benzylsuccinimide derivatives (compounds 4d and 4e) demonstrated anticonvulsant potency superior to that of the prototype succinimide drug ethosuximide in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet) seizure assays in mice [1]. The 2-benzylsuccinimide scaffold provides a differentiated baseline activity profile compared to N-substituted succinimides.
| Evidence Dimension | Anticonvulsant potency |
|---|---|
| Target Compound Data | 2-Benzylsuccinimide derivatives 4d and 4e (compounds containing the 3-benzylpyrrolidine-2,5-dione core scaffold) |
| Comparator Or Baseline | Ethosuximide (prototype succinimide anticonvulsant drug) |
| Quantified Difference | Superior potency (qualitative superiority reported; specific ED50 values for 4d/4e not disclosed in abstract) |
| Conditions | Intraperitoneal administration in mice; MES and scMet seizure models; Phase II quantitative testing |
Why This Matters
The 3-benzylpyrrolidine-2,5-dione scaffold exhibits baseline anticonvulsant activity exceeding that of the clinically established succinimide drug ethosuximide, making it a preferred starting point for anticonvulsant drug discovery programs.
- [1] Goehring RR, Greenwood TD, Pisipati JS, Wolfe JF. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides. J Pharm Sci. 1991;80(8):790-792. doi:10.1002/jps.2600800818 View Source
